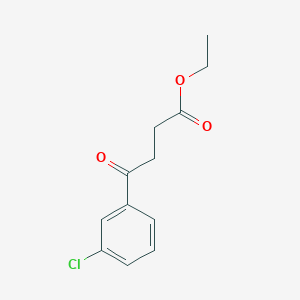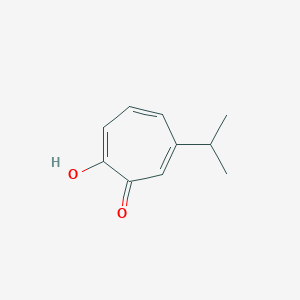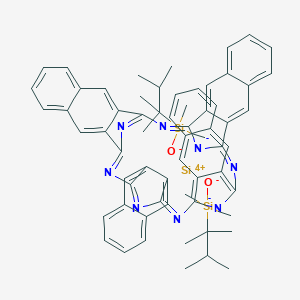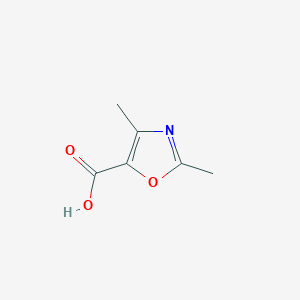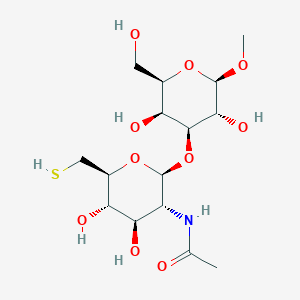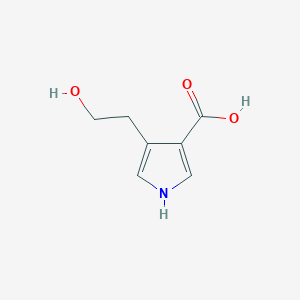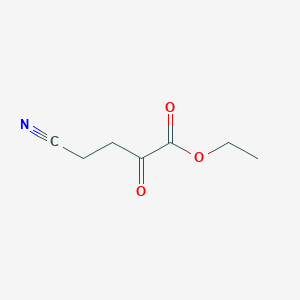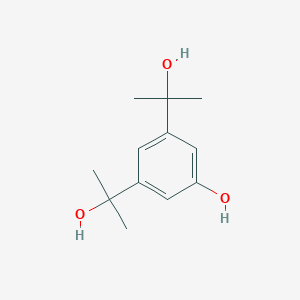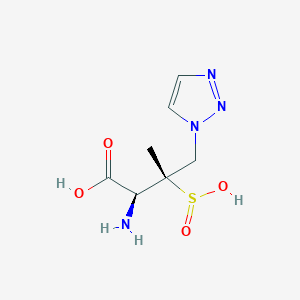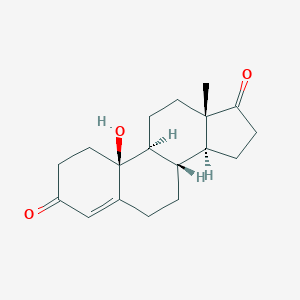
10beta-Hydroxyestr-4-ene-3,17-dione
Vue d'ensemble
Description
10beta-Hydroxyestr-4-ene-3,17-dione is a steroid compound that is part of a broader class of organic molecules known as steroids, which are characterized by a core structure of three six-membered rings and one five-membered ring. The specific details of 10beta-Hydroxyestr-4-ene-3,17-dione, such as its synthesis, molecular structure, chemical reactions, and physical and chemical properties, can be inferred from related compounds and their behavior in various studies.
Synthesis Analysis
The synthesis of related steroid compounds often involves a combination of chemical and microbiological methods. For instance, a compound closely related to 10beta-Hydroxyestr-4-ene-3,17-dione, 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione, was synthesized using such methods, suggesting that similar approaches could be applicable for the synthesis of 10beta-Hydroxyestr-4-ene-3,17-dione . Additionally, the synthesis of 17alpha-ethynyl-17beta-hydroxy-10alpha-estr-4-en-3-one involved protecting the C10 hydrogen from epimerization, indicating the sensitivity of the steroid structure to reaction conditions and the importance of protecting groups in the synthesis of such molecules .
Molecular Structure Analysis
Steroids like 10beta-Hydroxyestr-4-ene-3,17-dione have complex molecular structures that can be analyzed using techniques such as UV NMR, as demonstrated in the synthesis of 17alpha-ethynyl-17beta-hydroxy-10alpha-estr-4-en-3-one . The molecular structure of steroids is crucial for their biological activity, as even small changes can significantly alter their function. For example, the configuration at C9 in the molecule 17-hydroxy-9(10-->5)-abeo-estr-4-ene-3,10-dione was retained or inverted depending on the reaction conditions, which resulted in different molecular conformations .
Chemical Reactions Analysis
The chemical reactions involving steroids are diverse and can lead to various products. In the case of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione, it was metabolized by cell-free extracts of Nocardia restrictus to a different compound, indicating the potential for enzymatic transformations in the metabolism of steroid compounds . Similarly, the transposition of 10beta-hydroperoxy-17beta-hydroxyestr-4-en-3-one resulted in two different products with distinct configurations, showcasing the variety of reactions that can occur with steroids .
Physical and Chemical Properties Analysis
The physical and chemical properties of steroids like 10beta-Hydroxyestr-4-ene-3,17-dione are influenced by their molecular structure. For instance, the presence of hydroxyl groups and the configuration of the molecule can affect its solubility, reactivity, and interaction with biological receptors. The compound 17alpha-ethynyl-17beta-hydroxy-10alpha-estr-4-en-3-one exhibited strong estrogenic activity and a uterotrophic response at low doses, but it did not bind to estrogen receptors in vitro, suggesting that its physical and chemical properties allow it to be metabolized to an active form . This highlights the importance of understanding the properties of steroids to predict their biological activity and potential therapeutic applications.
Propriétés
IUPAC Name |
(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCHNCKGJOZKD-FTAMUGHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474526 | |
| Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10beta-Hydroxyestr-4-ene-3,17-dione | |
CAS RN |
5189-96-8 | |
| Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



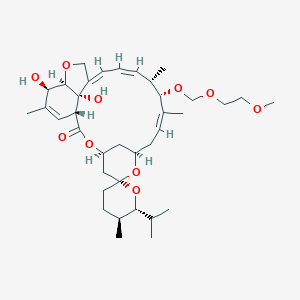
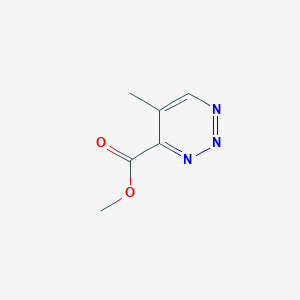
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
